molecular formula C12H19NO3S B5781111 N-(5-isopropyl-4-methoxy-2-methylphenyl)methanesulfonamide

N-(5-isopropyl-4-methoxy-2-methylphenyl)methanesulfonamide

Cat. No. B5781111
M. Wt: 257.35 g/mol
InChI Key: DYOCBPKFMLLRCJ-UHFFFAOYSA-N
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Description

N-(5-isopropyl-4-methoxy-2-methylphenyl)methanesulfonamide, also known as GW0742, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It is a highly potent and selective agonist for PPAR-δ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, inflammation, and oxidative stress. GW0742 has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.

Scientific Research Applications

N-(5-isopropyl-4-methoxy-2-methylphenyl)methanesulfonamide has been extensively studied for its therapeutic potential in various diseases. In metabolic disorders, N-(5-isopropyl-4-methoxy-2-methylphenyl)methanesulfonamide has been shown to improve insulin sensitivity, glucose uptake, and lipid metabolism in animal models of obesity, type 2 diabetes, and dyslipidemia. In cardiovascular diseases, N-(5-isopropyl-4-methoxy-2-methylphenyl)methanesulfonamide has been found to have anti-inflammatory and anti-atherogenic effects, and to protect against myocardial ischemia-reperfusion injury. In cancer, N-(5-isopropyl-4-methoxy-2-methylphenyl)methanesulfonamide has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast, prostate, and colon cancer.

Mechanism of Action

N-(5-isopropyl-4-methoxy-2-methylphenyl)methanesulfonamide exerts its effects through the activation of PPAR-δ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and oxidative stress. PPAR-δ activation leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity, and the downregulation of genes involved in inflammation and oxidative stress. In addition, PPAR-δ activation has been shown to induce mitochondrial biogenesis and improve mitochondrial function.
Biochemical and Physiological Effects:
N-(5-isopropyl-4-methoxy-2-methylphenyl)methanesulfonamide has been shown to have a wide range of biochemical and physiological effects, including:
- Improving insulin sensitivity and glucose uptake
- Increasing fatty acid oxidation and reducing lipid accumulation
- Reducing inflammation and oxidative stress
- Protecting against myocardial ischemia-reperfusion injury
- Inhibiting cell proliferation and inducing apoptosis in cancer cells

Advantages and Limitations for Lab Experiments

N-(5-isopropyl-4-methoxy-2-methylphenyl)methanesulfonamide has several advantages for lab experiments, including its high potency and selectivity for PPAR-δ, its stability in biological fluids, and its ability to penetrate cell membranes. However, N-(5-isopropyl-4-methoxy-2-methylphenyl)methanesulfonamide also has some limitations, including its cost, its potential for off-target effects, and the need for appropriate controls to distinguish its effects from those of other PPAR agonists.

Future Directions

There are several future directions for research on N-(5-isopropyl-4-methoxy-2-methylphenyl)methanesulfonamide, including:
- Investigating its therapeutic potential in other diseases, such as neurodegenerative diseases and inflammatory bowel disease
- Studying its effects on mitochondrial function and oxidative stress in various tissues
- Developing more selective and potent PPAR-δ agonists based on the structure of N-(5-isopropyl-4-methoxy-2-methylphenyl)methanesulfonamide
- Investigating the use of N-(5-isopropyl-4-methoxy-2-methylphenyl)methanesulfonamide as a tool for studying PPAR-δ signaling and its downstream effects
In conclusion, N-(5-isopropyl-4-methoxy-2-methylphenyl)methanesulfonamide is a highly potent and selective PPAR-δ agonist that has shown promise for the treatment of various diseases. Its mechanism of action involves the activation of PPAR-δ, leading to the regulation of genes involved in lipid and glucose metabolism, inflammation, and oxidative stress. While N-(5-isopropyl-4-methoxy-2-methylphenyl)methanesulfonamide has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its therapeutic potential and mechanism of action.

Synthesis Methods

N-(5-isopropyl-4-methoxy-2-methylphenyl)methanesulfonamide can be synthesized using a multi-step process involving the reaction of 2-bromo-4'-methoxyacetophenone with isopropylmagnesium bromide, followed by the reaction of the resulting intermediate with methanesulfonyl chloride. The final product is obtained after purification using column chromatography and recrystallization.

properties

IUPAC Name

N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-8(2)10-7-11(13-17(5,14)15)9(3)6-12(10)16-4/h6-8,13H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOCBPKFMLLRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NS(=O)(=O)C)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)methanesulfonamide

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